molecular formula C24H24N2O3 B11320179 1-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

1-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

Cat. No.: B11320179
M. Wt: 388.5 g/mol
InChI Key: CNUHIZDABRXCGH-UHFFFAOYSA-N
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Description

1-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxy Groups: The phenoxy groups can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

    Final Coupling: The final step involves coupling the benzimidazole core with the phenoxy-substituted intermediates under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzimidazole moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

1-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol can be compared with other benzimidazole derivatives, such as:

    1-{2-[(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol: Similar structure but different functional groups, leading to distinct chemical and biological properties.

    2-(4-methylphenoxy)-1H-benzimidazole: Lacks the additional phenoxypropan-2-ol moiety, resulting in different reactivity and applications.

    1-(2-phenoxyethyl)-1H-benzimidazole: Another related compound with variations in the substituent groups, affecting its overall activity and use.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

1-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C24H24N2O3/c1-18-11-13-21(14-12-18)29-17-24-25-22-9-5-6-10-23(22)26(24)15-19(27)16-28-20-7-3-2-4-8-20/h2-14,19,27H,15-17H2,1H3

InChI Key

CNUHIZDABRXCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O

Origin of Product

United States

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